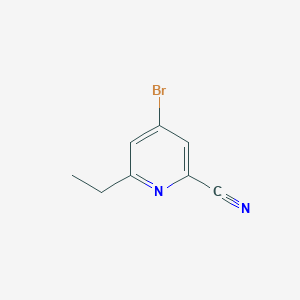

4-bromo-6-ethylpyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-bromo-6-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-2-7-3-6(9)4-8(5-10)11-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYAMWZZIVNHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Ethylpyridine 2 Carbonitrile and Its Analogs

Retrosynthetic Analysis of the 4-Bromo-6-ethylpyridine-2-carbonitrile Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, two primary disconnection approaches can be envisioned: building the pyridine (B92270) ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Approach 1: Building the Pyridine Ring

This approach involves disconnecting the pyridine ring to reveal acyclic or simpler cyclic precursors. A common strategy for pyridine synthesis is the condensation of carbonyl compounds with a nitrogen source. For the target molecule, a plausible disconnection would break the ring to form a 1,5-dicarbonyl compound or its synthetic equivalent, along with an ammonia (B1221849) source. The ethyl and cyano groups can be incorporated into these acyclic precursors. The bromo substituent could be introduced either on an acyclic precursor or, more commonly, by subsequent halogenation of the assembled pyridine ring.

Approach 2: Functionalizing a Pyridine Precursor

Alternatively, the synthesis can commence from a simpler, substituted pyridine. A logical precursor would be 6-ethylpyridine-2-carbonitrile. The retrosynthetic disconnection would then be the C-Br bond at the 4-position. This simplifies the problem to the synthesis of the disubstituted pyridine and its subsequent regioselective bromination. This approach is often more practical if the precursor is readily accessible.

Direct Synthesis Approaches to Substituted Pyridinecarbonitriles

Directly constructing the substituted pyridine ring from acyclic precursors is an atom-economical approach. Several powerful methods have been developed for this purpose.

Multicomponent Cyclization Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular complexity. The synthesis of substituted pyridines, including those bearing a carbonitrile group, is well-suited to MCR strategies.

One-pot synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has been achieved by reacting 4-pyridine carboxaldehyde, 2-acetyl thiophene, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in the presence of ceric ammonium nitrate (B79036) (CAN) in refluxing ethanol. nih.gov This demonstrates the feasibility of incorporating a cyano group and various substituents onto the pyridine ring in a single step.

Another relevant MCR involves the reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate, which yields 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives. chemicalbook.com This highlights a pathway to incorporate a nitrile group at the 3-position, which could potentially be adapted for 2-carbonitrile isomers.

| Reactants | Catalyst/Conditions | Product Type | Yield |

| Aldehyde, Ketone, Ethyl Cyanoacetate, Ammonium Acetate | Ceric Ammonium Nitrate / Ethanol, Reflux | 2-Oxo-dihydropyridine-3-carbonitrile | 89% nih.gov |

| Chalcone, 3-Aminobut-2-enenitrile, Ammonium Acetate | Ethanol, Microwave Irradiation | 2,4,6-Trisubstituted pyridine-3-carbonitrile | Good chemicalbook.com |

Catalyst-Mediated Annulation Strategies for Pyridine Systems

Transition metal-catalyzed annulation reactions provide a versatile and regiocontrolled route to substituted pyridines. These methods often involve the cyclization of precursors containing alkynes, alkenes, and nitriles. While a direct catalytic annulation for this compound is not prominently reported, analogous transformations suggest its feasibility. For instance, cascade annulation of isopropene derivatives has been used to selectively synthesize substituted pyridines and pyrimidines. nih.gov

Palladium-catalyzed amination reactions have been employed to prepare protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates, demonstrating the utility of catalysis in functionalizing the pyridine ring. nih.gov

| Precursors | Catalyst | Product Type |

| Isopropene derivatives, NH4I, Formaldehyde/DMSO | Metal-free | Substituted Pyridines nih.gov |

| 2-Pyridyl halides/triflates, Hydrazine derivatives | Palladium with chelating phosphine (B1218219) ligands | 2-Hydrazinopyridines nih.gov |

Microwave-Assisted Synthetic Protocols for Pyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. The synthesis of pyridine derivatives has significantly benefited from this technology.

For example, the synthesis of tri-substituted pyridine-3-carbonitrile derivatives from chalcones and 3-aminobut-2-enenitrile is effectively achieved under microwave irradiation. chemicalbook.com Similarly, the synthesis of 4H-pyran- and dihydropyridine-bearing 2-formimidate-3-carbonitrile derivatives is significantly faster with microwave heating compared to conventional methods. mdpi.com The formation of 2-formimidate-3-carbonitrile derivatives from 2-amino-3-carbonitrile precursors and triethyl orthoformate was completed in 20 minutes under microwave irradiation at 150 °C. mdpi.com

Microwave assistance has also been applied to the synthesis of pyrane-fused acridine (B1665455) compounds from α,β-unsaturated ketones and malononitrile, with reactions completing in as little as 5 minutes. mdpi.com

| Reaction Type | Conditions | Reaction Time | Product Type |

| Multicomponent reaction of chalcones | Microwave irradiation | Not specified | Trisubstituted pyridine-3-carbonitriles chemicalbook.com |

| Formimidate synthesis | Microwave, 150 °C | 20 minutes | 2-Formimidate-3-carbonitriles mdpi.com |

| Pyrane-fused acridine synthesis | Microwave, 50 °C, 200 W | 5 minutes | 4H-Pyrano[2,3-a]acridine-3-carbonitriles mdpi.com |

Strategic Functionalization of Pyridine Precursors

An alternative and often more straightforward approach to complex pyridines is the functionalization of a simpler, pre-formed pyridine ring. For the target molecule, this would involve the regioselective bromination of a 6-ethylpyridine-2-carbonitrile precursor.

Regioselective Bromination of Pyridine-2-carbonitrile Systems

The introduction of a bromine atom onto a pyridine ring is an electrophilic aromatic substitution reaction. The position of bromination is directed by the electronic properties of the existing substituents. In a 6-ethylpyridine-2-carbonitrile precursor, the ethyl group at the 6-position is an activating, ortho-, para-directing group, while the carbonitrile group at the 2-position is a deactivating, meta-directing group.

The combined directing effects would favor bromination at the 3- and 5-positions. However, the 4-position is also a potential site for substitution. The precise outcome can be influenced by the choice of brominating agent and reaction conditions. Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), and various bromine complexes. The regioselectivity of electrophilic aromatic bromination can be highly dependent on factors such as temperature and the presence of catalysts. nih.gov For instance, careful control of reaction temperature has been shown to achieve high regioselectivity in the bromination of substituted aromatic compounds. nih.gov

| Substrate | Brominating Agent | Conditions | Product |

| Aniline | n-BuLi, Me₃SnCl, then Br₂ | THF | p-Bromoaniline nih.gov |

| Catechol | NBS, HBF₄ | Acetonitrile, -30 °C to rt | 4-Bromobenzene-1,2-diol nih.gov |

| 6-Hydroxytetrahydroisoquinolines | Br₂ | Various temperatures | 5-Bromo-6-hydroxytetrahydroisoquinolines researchgate.net |

Cyanation Reactions on Halopyridines

The conversion of halopyridines to pyridine carbonitriles is a fundamental transformation in the synthesis of compounds like this compound. This process, known as cyanation, involves the substitution of a halogen atom (such as bromine) with a cyano (-CN) group. Various methods have been developed, often relying on transition metal catalysis to facilitate this conversion.

Palladium-catalyzed cyanation is a widely explored and effective method for this transformation. wikipedia.orgnih.gov These reactions typically couple an aryl halide with a cyanide source. A variety of non-toxic or less-toxic cyanide sources have been successfully employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a notable example due to its lower toxicity compared to simple alkali metal cyanides. rsc.orgnih.gov The general mechanism for palladium-catalyzed cyanation is believed to proceed through a standard Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, cyanide transfer, and reductive elimination to form the final aryl nitrile product. wikipedia.org Catalyst deactivation by excess cyanide can be a challenge, but strategies have been developed to mitigate this issue. nih.gov

The choice of catalyst, ligand, solvent, and cyanide source can significantly influence the reaction's efficiency and yield. For instance, palladium nanoparticles supported on zinc oxide have been shown to be an effective catalyst for the cyanation of aryl bromides and chlorides using K₄[Fe(CN)₆] in DMF. rsc.org Another approach involves the use of a palladium-polypyrrole (Pd/PPy) nanocomposite, which effectively synthesizes benzonitriles from haloarenes with K₄[Fe(CN)₆]. nih.gov

Historically, the Rosenmund-von Braun reaction, which uses stoichiometric amounts of copper(I) cyanide (CuCN) in a polar, high-boiling solvent like pyridine or DMF, was a common method. organic-chemistry.org However, this reaction often requires high temperatures and can make product purification difficult. organic-chemistry.org Modern variations have been developed that use catalytic amounts of copper, making the process more efficient. wikipedia.org Nickel-catalyzed cyanations have also emerged as a valuable alternative, avoiding the use of more expensive precious metals. wikipedia.org

Below is a table summarizing various catalytic systems used for the cyanation of halopyridines and other aryl halides.

Introduction of Alkyl (Ethyl) Substituents onto the Pyridine Ring

The introduction of alkyl groups, such as the ethyl substituent in this compound, onto the pyridine ring is a key synthetic step. The direct C-H alkylation of pyridines can be challenging due to issues with regioselectivity and overalkylation. nih.gov Consequently, a variety of methods have been developed to achieve controlled and selective alkylation.

One approach involves the use of organometallic reagents. For example, the combination of ethyl lithium and diyl magnesium can produce a mixture of 2- and 4-substituted ethyl pyridine derivatives. youtube.com More advanced methods offer greater control over the position of alkylation. A regiodivergent strategy using alkyllithium clusters allows for the selective installation of alkyl groups at either the C2 or C4 positions of the pyridine ring, depending on the reaction conditions. acs.org

Transition-metal-free methods have also been developed. An organoborohydride-catalyzed, Chichibabin-type alkylation allows for the introduction of alkyl groups at the C4-position of pyridines using alkenes as the alkyl source. chemistryviews.org This reaction is atom-economic and avoids the use of transition metals. chemistryviews.org

Radical-based methods, such as the Minisci reaction, are also powerful tools for pyridine alkylation. To overcome the lack of regioselectivity often seen in Minisci reactions with simple pyridines, a strategy involving a temporary blocking group has been developed. nih.gov Using a maleate-derived blocking group can direct decarboxylative alkylation specifically to the C4 position. nih.gov Other radical approaches include the alkylation of N-methoxypyridinium salts, which can be optimized to favor mono-alkylation and suppress the formation of di-substituted products. nih.gov

The table below outlines several methodologies for the introduction of alkyl groups onto a pyridine ring.

Green Chemistry Considerations in Pyridine Carbonitrile Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.in The synthesis of pyridine carbonitriles can benefit significantly from these approaches, which focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. nih.gov

Key green chemistry strategies applicable to pyridine carbonitrile synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product that contains portions of all reactants. rasayanjournal.co.in This approach improves atom economy and reduces the number of synthetic and purification steps, thereby minimizing waste. nih.govbohrium.com One-pot, four-component reactions have been successfully used to synthesize novel pyridine derivatives. nih.gov

Use of Green Solvents and Catalysts: Traditional syntheses often use hazardous organic solvents. Green approaches prioritize the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions. rasayanjournal.co.inbohrium.com Furthermore, there is a focus on developing catalysts that are recyclable, non-toxic, and highly efficient. bohrium.com This includes nano-catalysts, organic catalysts, and solid heterogeneous catalysts that can be easily separated from the reaction mixture and reused. bohrium.combiosynce.com

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonic activation are recognized as green chemistry tools. bohrium.comacs.org These methods can dramatically shorten reaction times from hours to minutes, increase product yields, and often lead to purer products, simplifying workup procedures. rasayanjournal.co.innih.govnih.gov

Safer Reagents: A core principle of green chemistry is the use of less hazardous chemicals. In the context of cyanation, this involves moving away from highly toxic cyanide sources like HCN or simple alkali cyanides. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) is a prime example of a safer, non-toxic alternative cyanide source for palladium-catalyzed reactions. nih.gov

By integrating these principles, the synthesis of pyridine carbonitriles can be made more sustainable, aligning with the broader goals of environmental protection and resource efficiency in the chemical industry. rasayanjournal.co.innih.gov

Chemical Reactivity and Transformative Potential of 4 Bromo 6 Ethylpyridine 2 Carbonitrile

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C4 position of 4-bromo-6-ethylpyridine-2-carbonitrile serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orgnih.gov In the context of this compound, the bromine atom readily participates in this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C4 position.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comlibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyridine (B92270) Derivatives

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Ethyl-4-phenylpyridine-2-carbonitrile | High |

| 2-Bromopyridine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / Ligand | KF | Dioxane | 2-(4-Methoxyphenyl)pyridine | 74 |

| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | - | Dioxane | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |

This table presents illustrative examples of Suzuki-Miyaura reactions involving pyridine-based substrates. The first entry is a hypothetical, yet highly plausible, reaction based on established protocols. The second and third entries are adapted from documented literature to showcase the versatility of the reaction with different pyridine-based nucleophiles and electrophiles. nih.gov

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions. These transformations further expand the synthetic potential of this building block.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon bond and the synthesis of substituted pyridyl-alkenes.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the aryl bromide with a terminal alkyne, providing access to pyridyl-alkyne derivatives. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines, leading to the synthesis of 4-aminopyridine (B3432731) derivatives.

Chan-Lam Coupling: This copper-promoted reaction allows for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, by coupling the aryl bromide with appropriate nucleophiles like amines, alcohols, and thiols. researchgate.net

Negishi Coupling: This reaction utilizes organozinc reagents in the presence of a nickel or palladium catalyst to form carbon-carbon bonds. mdpi.com

The choice of the specific coupling reaction and its conditions depends on the desired final product and the functional group tolerance of the starting materials.

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.org The pyridine ring in this compound is activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrogen heteroatom and the nitrile group. libretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orglibretexts.org

The bromine atom at the C4 position is a good leaving group and is susceptible to displacement by a variety of nucleophiles. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism. libretexts.org The positions ortho and para (C2, C4, and C6) to the ring nitrogen are particularly activated for nucleophilic attack. stackexchange.com In this molecule, the presence of the bromine at C4 makes it the primary site for substitution.

Common nucleophiles that can displace the bromine atom include:

Alkoxides (RO⁻): To form 4-alkoxypyridine derivatives.

Thiolates (RS⁻): To form 4-(alkylthio)pyridine derivatives.

Amines (R₂NH): To form 4-(dialkylamino)pyridine derivatives.

Cyanide (CN⁻): To introduce an additional nitrile group.

The rate of these reactions is significantly influenced by the strength of the nucleophile and the presence of activating groups on the pyridine ring. masterorganicchemistry.com

Electrophilic Aromatic Substitution Dynamics on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the pyridine ring is generally deactivated towards electrophilic attack compared to benzene. libretexts.org This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring and destabilizes the positively charged intermediate (arenium ion) formed during the reaction. youtube.commasterorganicchemistry.com

Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, further deactivating the ring. masterorganicchemistry.com If electrophilic substitution does occur, it is generally directed to the C3 and C5 positions, which are meta to the nitrogen atom. lumenlearning.com

In the case of this compound, the presence of the electron-withdrawing nitrile group at C2 and the bromine atom at C4 further deactivates the ring towards electrophilic attack. Therefore, forcing conditions, such as high temperatures and strong acids, would likely be required to achieve any electrophilic substitution. Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to be challenging for this substrate.

Chemical Transformations of the Nitrile Group

The nitrile group (-C≡N) at the C2 position of this compound is a versatile functional group that can undergo a wide range of chemical transformations. libretexts.org These reactions provide access to a variety of other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-carboxy-4-bromo-6-ethylpyridine) or a primary amide (4-bromo-6-ethylpicolinamide), respectively.

Reduction: The nitrile group can be reduced to a primary amine ( (4-bromo-6-ethylpyridin-2-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones (e.g., 2-acyl-4-bromo-6-ethylpyridine). libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

These transformations of the nitrile group significantly enhance the synthetic utility of this compound, allowing for its conversion into a diverse array of pyridine derivatives.

Chemo- and Regioselectivity in Complex Reaction Pathways

The presence of multiple reactive sites in this compound—the bromine atom, the nitrile group, and the pyridine ring—raises important questions of chemo- and regioselectivity in more complex reaction sequences.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a reaction involving a nucleophile, it is important to consider whether the nucleophile will attack the C4 position (displacing the bromine) or the nitrile carbon. The outcome will depend on the nature of the nucleophile and the reaction conditions. Similarly, when using a reducing agent, conditions can often be chosen to selectively reduce the nitrile group without affecting the pyridine ring or the bromine atom.

Regioselectivity: This relates to the position at which a reaction occurs. For instance, in the unlikely event of an electrophilic aromatic substitution, the electrophile would be expected to add at the C3 or C5 position. In nucleophilic aromatic substitution, the attack is directed at the C4 position due to the presence of the bromine leaving group.

By carefully selecting reagents and reaction conditions, it is possible to control the chemo- and regioselectivity of reactions involving this compound, enabling the targeted synthesis of complex, highly functionalized pyridine derivatives. This control is essential for the efficient construction of molecules with desired biological or material properties.

Structural Elucidation and Conformational Analysis of 4 Bromo 6 Ethylpyridine 2 Carbonitrile Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the precise structure and electronic properties of a molecule. However, specific data for 4-bromo-6-ethylpyridine-2-carbonitrile is not currently available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is essential for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. For this compound, one would expect to see signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the protons of the ethyl group (a quartet and a triplet). The chemical shifts (δ) and coupling constants (J) would provide definitive evidence of their connectivity.

¹³C NMR: A carbon-13 NMR spectrum would identify all eight carbon atoms in the molecule, including the pyridine ring carbons, the nitrile carbon, and the two carbons of the ethyl group. The distinct chemical shifts would confirm the substitution pattern.

No peer-reviewed experimental NMR data for this specific compound could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the functional groups and bonding within a molecule.

FT-IR Spectroscopy: An infrared spectrum would be expected to show characteristic absorption bands. Key vibrations would include the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-H stretching and bending modes for the aromatic ring and the ethyl group, and C=C/C=N stretching vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in a complete vibrational analysis.

Specific, experimentally determined FT-IR or Raman spectra for this compound are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS, ESIMS, HRESIMS) for Exact Mass Determination

HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. An ESI-HRMS experiment on this compound would be expected to yield a precise mass for the protonated molecule [M+H]⁺, which would confirm the molecular formula C₈H₇BrN₂. The characteristic isotopic pattern resulting from the presence of the bromine atom (⁷⁹Br and ⁸¹Br) would also be a key identifying feature. Searches for such experimental data were unsuccessful.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The spectrum of this compound would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the substituted pyridine ring system. This data offers insights into the molecule's electronic structure. No published UV-Vis absorption data for this compound could be found.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as π-stacking or halogen bonding, in the crystal lattice of this compound. A search of crystallographic databases did not yield any structural reports for this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Ethylpyridine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT allows for the optimization of the molecular geometry to find its most stable (lowest energy) conformation. These calculations also yield crucial energetic information, such as total energy, bond energies, and interaction energies.

For a molecule like 4-bromo-6-ethylpyridine-2-carbonitrile, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. nih.gov The optimized geometry reveals precise bond lengths and angles, while the electronic structure provides insights into the distribution of electrons and electrostatic potential.

To illustrate the type of data obtained from such calculations, the interaction energies for a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, have been studied. nih.gov These energies quantify the nature of the forces between molecules. nih.gov

Table 1: Calculated Interaction Energies for a Structurally Related Pyridine (B92270) Derivative

| Energy Component | Value (kJ mol⁻¹) |

|---|---|

| Dispersion Energy | -180.558 |

| Repulsion Energy | 62.232 |

| Electrostatic Energy | -29.38 |

| Polarization Energy | -9.176 |

| Total Interaction Energy | -156.886 |

Data derived from studies on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. nih.gov

These results indicate that dispersion forces are the dominant attractive interaction for the model compound, which would likely be a significant factor in the crystal packing of this compound as well. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. rsc.org It is the primary method for predicting absorption and emission spectra (UV-Vis and fluorescence), as well as understanding the nature of electronic transitions. rsc.orgresearchgate.net

By applying TD-DFT, one can calculate the vertical transition energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of these absorptions. nih.gov This allows for the theoretical prediction of the UV-Vis spectrum. Furthermore, by optimizing the geometry of the molecule in its first excited state, properties related to fluorescence and phosphorescence can be investigated. nih.govmdpi.com For this compound, TD-DFT calculations would reveal its potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer by characterizing its light-absorbing capabilities. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Molecular Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability of a molecule. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. researchgate.net From these energies, various molecular reactivity indices can be calculated.

Table 2: Key Molecular Reactivity Indices Derived from FMO Analysis

| Index | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Quantifies the electron-accepting capability. researchgate.net |

For the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, suggesting significant molecular stability. nih.govresearchgate.net A similar analysis for this compound would be essential to predict its reactivity in various chemical environments.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with the intuitive Lewis structure concept. wikipedia.orgwisc.edu This method is exceptionally useful for quantifying intramolecular and intermolecular interactions, such as charge transfer, hyperconjugation, and hydrogen bonding. nih.govjuniperpublishers.com

NBO analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled "donor" orbital to an empty "acceptor" orbital. nih.gov A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis could elucidate the stabilizing effects of hyperconjugation between the pyridine ring and the ethyl and cyano substituents. It would also reveal the nature of intermolecular interactions, such as halogen bonding involving the bromine atom, which dictates the molecule's solid-state structure. nih.gov

Molecular Dynamics Simulations and Conformational Energy Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule behaves in different environments (e.g., in a solvent or at a specific temperature), revealing its dynamic properties and conformational flexibility.

For a molecule with a flexible side chain like the ethyl group in this compound, MD simulations can be used to explore its conformational energy landscape. This involves mapping the molecule's energy as a function of its rotatable bonds. The results would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or materials science applications.

Quantum Chemical Descriptors for Structure-Property Correlations

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic and geometric structure. researchgate.net These descriptors include parameters from DFT and FMO analyses, such as dipole moment, polarizability, HOMO-LUMO gap, and various reactivity indices. researchgate.netresearchgate.net

These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. By correlating these calculated descriptors with experimentally observed properties (e.g., biological activity, toxicity, solubility), predictive models can be built. researchgate.net For this compound, a comprehensive set of quantum chemical descriptors could be calculated to predict its behavior and guide the design of new derivatives with tailored properties for applications in pharmaceuticals or materials science.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Applications and Research Trajectories of 4 Bromo 6 Ethylpyridine 2 Carbonitrile in Chemical Science

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The strategic placement of three distinct functional groups—a bromo, an ethyl, and a cyano group—on the pyridine (B92270) ring makes 4-bromo-6-ethylpyridine-2-carbonitrile a valuable intermediate in the synthesis of complex organic molecules. The bromine atom at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the construction of intricate molecular architectures.

The cyano group at the 2-position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. The ethyl group at the 6-position, while less reactive, influences the steric and electronic properties of the molecule, which can be crucial for directing the outcome of reactions and for the properties of the final products.

The utility of this compound as a synthetic intermediate is highlighted by its potential to participate in a variety of well-established organic transformations. These reactions enable the diversification of the pyridine core, leading to the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 4-Aryl-6-ethylpyridine-2-carbonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynyl-6-ethylpyridine-2-carbonitrile |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base | 4-Amino-6-ethylpyridine-2-carbonitrile |

| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-6-ethylpyridine-2-carbonitrile |

| Stille Coupling | Organostannane, Pd catalyst | 4-Substituted-6-ethylpyridine-2-carbonitrile |

| Cyano Group Hydrolysis | Acid or base, H₂O | 6-Ethyl-4-bromopyridine-2-carboxylic acid |

| Cyano Group Reduction | Reducing agent (e.g., LiAlH₄) | (4-Bromo-6-ethylpyridin-2-yl)methanamine |

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for a wide range of metal ions. This property is fundamental to its application in the design of ligands for coordination chemistry and organometallic catalysis. By undergoing synthetic modifications, particularly at the bromo and cyano positions, this compound can be elaborated into multidentate ligands with tailored electronic and steric properties.

For instance, a Suzuki coupling reaction at the 4-position with a pyridine-boronic acid derivative can lead to the formation of a bipyridine ligand. Bipyridine ligands are ubiquitous in coordination chemistry and are known to form stable complexes with numerous transition metals. The electronic nature of these ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by the substituents on the pyridine rings. The electron-withdrawing cyano group and the electron-donating ethyl group in the this compound precursor would impart specific electronic characteristics to the resulting bipyridine ligand.

Furthermore, the cyano group can also participate in coordination or be transformed into other donor groups, such as an amidine or a tetrazole, to create ligands with different coordination modes and properties. The ability to systematically modify the structure of this compound allows for the rational design of ligands for specific catalytic applications, including oxidation, reduction, and cross-coupling reactions.

Table 2: Exemplary Ligand Scaffolds Derivable from this compound

| Ligand Type | Synthetic Strategy | Potential Metal Complex Applications |

|---|---|---|

| Bipyridine | Suzuki coupling with a pyridylboronic acid | Catalysis, photoredox catalysis, luminescent sensors |

| Terpyridine | Stille or Suzuki coupling with a functionalized pyridine | Catalysis, materials science, supramolecular chemistry |

| Pincer Ligands | Multi-step synthesis involving functionalization at the 4- and 2-positions | Dehydrogenation catalysis, C-H activation |

| N,N'-Chelating Ligands | Transformation of the cyano group and coupling at the 4-position | Asymmetric catalysis, polymerization |

Applications in Materials Science (e.g., Optoelectronic Materials, Luminescent Systems)

Functionalized pyridine derivatives are of significant interest in materials science due to their unique electronic and photophysical properties. The extended π-systems and the presence of a nitrogen heteroatom make them suitable components for optoelectronic materials, such as organic light-emitting diodes (OLEDs), and for the construction of luminescent systems.

Starting from this compound, it is possible to synthesize conjugated molecules with tailored photophysical properties. For example, Sonogashira or Suzuki coupling reactions can be employed to introduce chromophoric units at the 4-position, thereby extending the π-conjugation of the system. This can lead to materials that absorb and emit light at specific wavelengths. The electron-withdrawing nature of the cyano group can also play a crucial role in tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key parameter for designing efficient optoelectronic materials.

Furthermore, the pyridine nitrogen provides a handle for coordination to metal ions, leading to the formation of luminescent metal complexes. For instance, complexes of ruthenium(II), iridium(III), and platinum(II) with ligands derived from this compound could exhibit interesting photoluminescent properties, with potential applications in sensing, bioimaging, and as phosphorescent emitters in OLEDs.

Table 3: Hypothetical Optoelectronic and Luminescent Materials Derived from this compound

| Material Class | General Structure | Potential Application |

|---|---|---|

| Conjugated Oligomers | -(Pyridine-Aryl)-n chain via Suzuki polycondensation | Organic semiconductors, OLEDs |

| Donor-Acceptor Molecules | Electron-donating group attached at the 4-position | Non-linear optics, solar cells |

| Luminescent Metal Complexes | [M(L)n] where L is a ligand derived from the title compound | OLEDs, chemical sensors, bioimaging |

| Fluorescent Dyes | Introduction of a fluorophore at the 4-position | Fluorescent probes, labels |

Catalytic Applications (e.g., Asymmetric Catalysis, Organocatalysis)

The development of new catalysts for stereoselective synthesis is a major focus of modern organic chemistry. Chiral pyridine derivatives have emerged as a privileged class of ligands and organocatalysts for a variety of asymmetric transformations. While this compound is itself achiral, it serves as a valuable starting material for the synthesis of chiral ligands and organocatalysts.

Chirality can be introduced by reacting the bromo group with a chiral molecule. For instance, a chiral amine could be introduced via a Buchwald-Hartwig amination to create a chiral N,N'-ligand. Alternatively, a chiral alcohol could be used to form a chiral ether. These chiral ligands can then be coordinated to a metal center to generate a chiral catalyst for enantioselective reactions such as asymmetric hydrogenation, hydrosilylation, or cyclopropanation.

In the realm of organocatalysis, chiral pyridine derivatives can act as Lewis bases to activate substrates and promote asymmetric reactions. For example, a chiral amine-substituted pyridine derived from this compound could potentially catalyze aldol (B89426) or Michael reactions in an enantioselective manner. The steric and electronic properties of the ethyl and cyano groups would play a significant role in determining the efficiency and selectivity of such catalysts.

Table 4: Potential Chiral Ligands and Organocatalysts from this compound

| Catalyst Type | Method of Introducing Chirality | Potential Asymmetric Reaction |

|---|---|---|

| Chiral Phosphine Ligand | Coupling with a chiral phosphine-containing boronic acid | Asymmetric hydrogenation |

| Chiral Diamine Ligand | Buchwald-Hartwig amination with a chiral diamine | Asymmetric transfer hydrogenation |

| Chiral Organocatalyst | Nucleophilic substitution with a chiral amine | Asymmetric Michael addition |

| Chiral Bipyridine Ligand | Suzuki coupling with a chiral pyridylboronic acid | Enantioselective C-H activation |

Development of Novel Chemical Probes and Chemosensors

Chemical probes and chemosensors are molecules designed to detect and report on the presence of specific analytes, such as metal ions, anions, or biologically relevant molecules. Pyridine-based scaffolds are frequently employed in the design of such probes due to their ability to coordinate to analytes and their tunable photophysical properties.

This compound is a promising platform for the development of novel chemical probes. The pyridine nitrogen and the cyano group can act as a binding site for a target analyte. The bromo group provides a convenient point for the attachment of a signaling unit, such as a fluorophore. For example, a Suzuki coupling reaction could be used to introduce a fluorescent aromatic group at the 4-position.

Upon binding of an analyte to the pyridine-cyano motif, a change in the electronic structure of the molecule could occur, leading to a detectable change in the fluorescence of the attached signaling unit. This could manifest as a "turn-on" or "turn-off" fluorescent response, or a shift in the emission wavelength. The selectivity of the probe for a particular analyte can be fine-tuned by modifying the structure of the binding site and the linker connecting it to the signaling unit.

Table 5: Design Strategy for a Chemosensor Based on this compound

| Component | Role in Chemosensor | Example Moiety |

|---|---|---|

| Binding Site | Selectively interacts with the analyte | Pyridine nitrogen and cyano group |

| Signaling Unit | Reports the binding event through a change in optical properties | Fluorescent group (e.g., pyrene, fluorescein) attached at the 4-position |

| Linker | Connects the binding site and signaling unit | C-C bond formed via Suzuki coupling |

| Analyte | The species to be detected | Metal ions, anions, small molecules |

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements in Pyridine (B92270) Carbonitrile Chemistry

The synthesis and functionalization of pyridine carbonitriles are central to the creation of complex molecular architectures with desired properties. Research in this area has led to a wealth of knowledge and a sophisticated toolbox of synthetic methodologies.

Key Research Findings:

Core research in pyridine chemistry has established the profound influence of substituents on the reactivity and electronic properties of the pyridine ring. The presence of an electron-withdrawing cyano group and a halogen, such as bromine, significantly modifies the electron density of the ring, influencing its susceptibility to nucleophilic and electrophilic attack. The ethyl group, being an electron-donating group, further modulates these electronic effects.

Methodological Advancements:

The synthesis of substituted pyridines has evolved from classical condensation reactions, such as the Hantzsch synthesis, to more sophisticated and efficient modern techniques. baranlab.orgmdpi.com Recent advancements include:

Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex pyridine derivatives by combining three or more reactants in a single step, enhancing efficiency and atom economy. bohrium.com

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become indispensable for the functionalization of pyridine rings. However, challenges such as the "2-pyridyl problem," which involves the difficult coupling of 2-pyridine nucleophiles, persist and are an active area of research. nih.govresearchgate.net

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the pyridine ring is a rapidly developing area that avoids the need for pre-functionalized starting materials, offering a more direct and sustainable route to novel derivatives. acs.org

Cycloaddition Reactions: Various cycloaddition strategies, including inverse-electron-demand Diels-Alder reactions, provide powerful methods for constructing the pyridine ring with a high degree of control over substitution patterns. acs.org

These advancements have significantly expanded the accessible chemical space of pyridine carbonitriles, enabling the synthesis of increasingly complex and tailored molecules.

Identification of Emerging Research Frontiers for 4-Bromo-6-ethylpyridine-2-carbonitrile

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for future investigation. The presence of three distinct functional groups—a bromo substituent, an ethyl group, and a carbonitrile—on the pyridine core makes it a versatile building block for various applications.

Potential Research Frontiers:

Medicinal Chemistry: Pyridine scaffolds are prevalent in a wide range of pharmaceuticals. nih.gov The unique substitution pattern of this compound could be exploited to synthesize novel compounds with potential therapeutic activities, such as kinase inhibitors or agents targeting other biological pathways. acs.org The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships.

Materials Science: Pyridine-based materials are utilized in organic light-emitting diodes (OLEDs), sensors, and catalysis. The electronic properties of this compound, influenced by its combination of electron-withdrawing and -donating groups, could be harnessed in the design of new functional materials with tailored photophysical or electronic characteristics. mdpi.com

Agrochemicals: Many successful herbicides and pesticides contain a pyridine core. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Catalysis: The nitrogen atom of the pyridine ring can act as a ligand for metal catalysts. Functionalized pyridines can be used to create bespoke ligands that fine-tune the catalytic activity and selectivity of metal complexes in various organic transformations.

The exploration of these frontiers will depend on the development of efficient synthetic routes to this compound and a thorough investigation of its reactivity.

Challenges and Opportunities in the Synthesis and Application of Functionalized Pyridine Derivatives

Despite significant progress, the synthesis and application of highly functionalized pyridine derivatives like this compound are not without their challenges.

Challenges:

Regioselectivity: The synthesis of pyridines with specific substitution patterns can be challenging, often leading to mixtures of isomers that are difficult to separate. nih.gov

Multi-step Syntheses: The preparation of complex pyridine derivatives often requires lengthy, multi-step synthetic sequences, which can be inefficient and generate significant waste. nih.gov

Scalability: Laboratory-scale syntheses may not be readily transferable to large-scale industrial production, posing a barrier to the practical application of new pyridine derivatives.

Opportunities:

Development of Novel Synthetic Methods: There is a continuous need for the development of more efficient, selective, and sustainable methods for pyridine synthesis and functionalization. This includes the exploration of new catalysts, reaction conditions, and synthetic strategies. nih.gov

Green Chemistry Approaches: The application of green chemistry principles, such as the use of renewable starting materials, solvent-free reactions, and catalytic methods, presents a significant opportunity to make the synthesis of pyridine derivatives more environmentally friendly. bohrium.com

High-Throughput Screening: The use of high-throughput screening techniques can accelerate the discovery of new pyridine derivatives with desirable biological or material properties.

Computational Chemistry: In silico methods, such as density functional theory (DFT) calculations, can aid in understanding the reactivity of pyridine derivatives and in the rational design of new synthetic routes and functional molecules.

The continued exploration of pyridine chemistry, driven by the need for new molecules with specific functions, will undoubtedly lead to innovative solutions to these challenges and open up new avenues for the application of functionalized pyridine derivatives.

Q & A

Q. How can the synthesis of 4-bromo-6-ethylpyridine-2-carbonitrile be optimized for higher yields?

- Methodological Answer : Synthesis optimization involves adjusting reaction time, temperature, and stoichiometry. For analogous pyridinecarbonitriles, refluxing in ethanol with ammonium acetate as a catalyst (10–20 hours) and using equimolar ratios of precursors (e.g., brominated acetophenone derivatives, aldehydes, and cyanoacetate) improves yields. Post-reaction cooling and crystallization from DMF/ethanol (1:2) enhance purity . For brominated intermediates, ensure inert conditions to avoid side reactions like debromination .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : After synthesis, precipitate the crude product by cooling the reaction mixture. Wash sequentially with ethanol and water to remove unreacted starting materials. Recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) is critical for removing trace impurities. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) can further purify the compound if crystallization fails .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR in DMSO- to confirm substitution patterns. The cyano group ( ~115 ppm in ) and bromine-induced deshielding in aromatic protons ( 7.5–8.5 ppm in ) are diagnostic .

- IR : A sharp peak at ~2220 cm confirms the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., for , expected m/z 226.9804) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and partial charges. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, accurately models electron density distributions in heterocycles. Compare computed vibrational spectra (IR) with experimental data to validate models .

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. For ambiguous structures:

- Use the Hooft parameter in SHELXL to validate displacement parameters.

- Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) via PLATON to confirm packing motifs.

- Compare experimental bond lengths/angles with DFT-optimized geometries to identify discrepancies (e.g., bromine-induced distortions) .

Q. What mechanistic insights explain the regioselectivity of substitution reactions in this compound?

- Methodological Answer : Bromine at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2- or 6-positions due to electron-withdrawing effects. Kinetic studies (e.g., monitoring NMR in DMSO-) under varying temperatures and bases (e.g., KCO) reveal preferential substitution at the 6-position. Computational transition-state modeling (Gaussian 09) supports steric and electronic favorability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.